![molecular formula C18H12Cl2N2O4S B300701 2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300701.png)
2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their ability to regulate glucose and lipid metabolism.
Wirkmechanismus
The mechanism of action of 2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). PPAR-γ is a transcription factor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPAR-γ by this compound leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in gluconeogenesis and lipid metabolism.
Biochemical and Physiological Effects:
2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease oxidative stress. Additionally, this compound has been shown to have anti-cancer effects, including the inhibition of tumor growth and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide in lab experiments include its ability to regulate glucose and lipid metabolism, its anti-inflammatory and anti-oxidant properties, and its potential use in the treatment of diabetes, obesity, and metabolic disorders. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide include investigating its potential use in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 2,4-thiazolidinedione in the presence of a catalyst. The resulting intermediate is then reacted with N-phenylacetamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, this compound has been investigated for its potential use in the treatment of diabetes, obesity, and metabolic disorders.
Eigenschaften
Produktname |
2-[5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide |
---|---|
Molekularformel |
C18H12Cl2N2O4S |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
2-[(5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H12Cl2N2O4S/c19-12-6-10(7-13(20)16(12)24)8-14-17(25)22(18(26)27-14)9-15(23)21-11-4-2-1-3-5-11/h1-8,24H,9H2,(H,21,23)/b14-8- |
InChI-Schlüssel |
QYFMEUHOMMYRBU-ZSOIEALJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)Cl)/SC2=O |
SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)SC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)SC2=O |
Löslichkeit |
3.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.